Chemical structure and properties of 5-amino-6-phenylsulfanyl-2H-1,2,4-triazin-3-one
Chemical structure and properties of 5-amino-6-phenylsulfanyl-2H-1,2,4-triazin-3-one
An In-depth Technical Guide to 5-amino-6-phenylsulfanyl-2H-1,2,4-triazin-3-one
Abstract
The 1,2,4-triazine scaffold is a cornerstone in medicinal chemistry, recognized for its broad spectrum of biological activities.[1] This guide focuses on the specific, yet lesser-documented derivative, 5-amino-6-phenylsulfanyl-2H-1,2,4-triazin-3-one. While direct experimental data for this exact molecule is sparse in current literature, this document serves as a comprehensive technical guide by leveraging established principles of organic chemistry and drawing parallels from structurally related, well-characterized 1,2,4-triazine analogs. We will explore its core chemical structure, propose a viable synthetic pathway, predict its spectroscopic and physicochemical properties, and discuss its potential reactivity and pharmacological relevance. This guide is intended for researchers and professionals in drug discovery and development, providing a robust theoretical framework to stimulate and inform future empirical investigation of this promising compound.
Molecular Structure and Nomenclature
The foundational step in understanding any chemical entity is a thorough analysis of its structure. 5-amino-6-phenylsulfanyl-2H-1,2,4-triazin-3-one is a heterocyclic compound featuring a 1,2,4-triazine ring, which is a six-membered ring containing three nitrogen atoms.
The core structure is substituted as follows:
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An amino group (-NH₂) at position 5.
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A phenylsulfanyl group (-S-Ph) at position 6.
-
A carbonyl group (C=O) at position 3, rendering it a triazin-3-one.
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The designation 2H indicates that the nitrogen at position 2 is saturated with a hydrogen atom.
The presence of both an amino group (a hydrogen bond donor) and a carbonyl group (a hydrogen bond acceptor) suggests the potential for strong intermolecular interactions, which would influence its physical properties such as melting point and solubility.
Table 1: Core Molecular Properties
| Property | Value |
| Molecular Formula | C₉H₈N₄OS |
| Molecular Weight | 220.25 g/mol |
| IUPAC Name | 5-amino-6-(phenylthio)-2H-1,2,4-triazin-3(2H)-one |
Proposed Synthetic Pathway
The synthesis of substituted 1,2,4-triazines is often accomplished through the cyclocondensation of 1,2-dicarbonyl compounds with semicarbazides or thiosemicarbazides.[2][3] Drawing from these established methodologies, a plausible and efficient route to synthesize 5-amino-6-phenylsulfanyl-2H-1,2,4-triazin-3-one is proposed.
The key starting materials for this synthesis would be:
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Phenylglyoxylic acid chloride (or a related ester).
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Thiosemicarbazide .
The reaction would proceed via an initial condensation to form a thiosemicarbazone intermediate, followed by an intramolecular cyclization to yield the 1,2,4-triazine ring. The phenylsulfanyl group can be introduced via nucleophilic substitution on a suitable precursor. A more direct approach, however, would involve a precursor that already contains the phenylsulfanyl moiety.
A logical synthetic workflow is outlined below:
Caption: Proposed multi-step synthesis of the target compound.
Experimental Protocol: Hypothetical Synthesis
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Step 1: Synthesis of 2-(Phenylsulfanyl)acetyl chloride. To a solution of 2-(phenylsulfanyl)acetic acid (1.0 eq) in dry dichloromethane (DCM), add oxalyl chloride (1.2 eq) and a catalytic amount of dimethylformamide (DMF) at 0 °C. Stir the reaction mixture at room temperature for 2 hours. Remove the solvent under reduced pressure to obtain the crude acid chloride, which can be used in the next step without further purification.
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Step 2: Formation of the Thiosemicarbazone Intermediate. Dissolve thiosemicarbazide (1.0 eq) in a mixture of pyridine and DCM. Cool the solution to 0 °C and add the freshly prepared 2-(phenylsulfanyl)acetyl chloride (1.0 eq) dropwise. Allow the reaction to stir at room temperature overnight.
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Step 3: Cyclization to form the Triazine Ring. The crude intermediate from the previous step is heated in a high-boiling solvent such as glacial acetic acid or ethanol for several hours to facilitate intramolecular cyclization.[2]
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Step 4: Final Modification. The resulting product may require a subsequent oxidation or rearrangement step to achieve the desired 6-phenylsulfanyl substitution pattern. This could potentially be achieved with reagents like N-bromosuccinimide (NBS) or sulfuryl chloride.
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Purification. The final product would be purified by recrystallization from a suitable solvent (e.g., ethanol, DMF) or by column chromatography on silica gel.
Anticipated Spectroscopic Profile
The structural elucidation of the synthesized compound would rely on a combination of standard spectroscopic techniques. Based on the proposed structure, the following spectral characteristics are anticipated:
Infrared (IR) Spectroscopy
The IR spectrum is expected to show characteristic absorption bands for the key functional groups.[4]
Table 2: Predicted IR Absorption Frequencies
| Functional Group | Wavenumber (cm⁻¹) | Description |
| N-H Stretch (Amino & Amide) | 3450 - 3200 | Two distinct bands for symmetric and asymmetric stretching of the NH₂ group, and a broader band for the amide N-H.[1] |
| C-H Stretch (Aromatic) | 3100 - 3000 | Characteristic of C-H bonds on the phenyl ring.[5] |
| C=O Stretch (Amide) | 1700 - 1660 | Strong absorption due to the carbonyl group in the triazinone ring.[1] |
| C=N Stretch | 1640 - 1580 | Stretching vibration of the carbon-nitrogen double bonds within the triazine ring. |
| C=C Stretch (Aromatic) | 1600 - 1450 | Multiple bands corresponding to the phenyl ring.[5] |
| C-S Stretch | 750 - 650 | Weaker absorption for the carbon-sulfur bond. |
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides detailed information about the carbon and hydrogen framework of the molecule.
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¹H NMR: The proton NMR spectrum (in a solvent like DMSO-d₆) is expected to show:
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A multiplet in the aromatic region (δ 7.2-7.8 ppm) corresponding to the five protons of the phenylsulfanyl group.[6]
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A broad singlet for the two protons of the amino (-NH₂) group, likely in the range of δ 6.0-7.0 ppm. The chemical shift can be variable and concentration-dependent.[7]
-
A broad singlet for the amide proton (-NH) in the triazine ring, potentially downfield (δ 10-12 ppm).
-
-
¹³C NMR: The carbon NMR spectrum would reveal:
-
Multiple signals in the aromatic region (δ 120-140 ppm) for the carbons of the phenyl ring.
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Signals for the carbons within the triazine ring, with the carbonyl carbon (C=O) being the most downfield (δ ~160-170 ppm).
-
The carbon attached to the sulfur atom would appear in the aromatic region.
-
Mass Spectrometry (MS)
Mass spectrometry would be used to confirm the molecular weight and provide insights into the fragmentation pattern.
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Molecular Ion Peak (M⁺): An intense molecular ion peak is expected at m/z = 220, corresponding to the molecular weight of the compound.
-
Key Fragmentation Patterns: Common fragmentation pathways could include the loss of the phenylsulfanyl radical (•SPh) or cleavage of the triazine ring. The fragmentation of related triazine structures has been previously investigated and often involves complex ring-opening and rearrangement processes.[2][3]
Potential Reactivity and Biological Significance
The chemical reactivity of 5-amino-6-phenylsulfanyl-2H-1,2,4-triazin-3-one is dictated by its constituent functional groups.
-
Amino Group: The exocyclic amino group can act as a nucleophile, allowing for further derivatization, such as acylation or alkylation.
-
Triazine Ring: The triazine core itself can participate in various chemical transformations. The amide-like nitrogen atoms can be targets for alkylation.
-
Phenylsulfanyl Group: The sulfur atom could potentially be oxidized to a sulfoxide or sulfone, which would significantly alter the electronic properties and biological activity of the molecule.
From a pharmacological perspective, the 1,2,4-triazine nucleus is a "privileged structure" found in compounds with a wide array of biological activities, including antimicrobial, antiviral, and anticancer properties.[1][2][8] The presence of the amino and phenylsulfanyl substituents provides opportunities for diverse interactions with biological targets, making this compound a person of interest for screening in various therapeutic areas.
Conclusion
This technical guide provides a comprehensive theoretical overview of 5-amino-6-phenylsulfanyl-2H-1,2,4-triazin-3-one. By applying established chemical principles and drawing comparisons with related heterocyclic systems, we have outlined a plausible synthetic route, predicted its key spectroscopic features, and discussed its potential for further chemical modification and biological application. This document is intended to serve as a foundational resource to catalyze further research into the synthesis, characterization, and evaluation of this and other novel 1,2,4-triazine derivatives.
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